3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The specific compound in question features a phenyl group and a tetrazole moiety, which may enhance its biological efficacy.
3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one can be classified as:
The synthesis of 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-substituted benzo[1,3]oxazine derivatives with anthranilic acid to form quinazolinone structures.
The molecular structure of 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one includes:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 344.41 g/mol.
The compound can undergo several chemical reactions typical for quinazolinones:
The reactivity of this compound can be influenced by the presence of the phenyl and tetrazole groups, which can stabilize or destabilize certain intermediates during reactions.
The mechanism of action for compounds like 3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one often involves interaction with specific biological targets such as enzymes or receptors.
Studies have indicated that quinazolinone derivatives exhibit significant inhibitory activity against multiple kinases, suggesting potential applications in cancer therapy .
Relevant analyses often include UV-visible spectroscopy to determine absorption characteristics and NMR spectroscopy for structural confirmation .
3-Phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one has potential applications in:
The quinazolin-4-one nucleus represents a privileged structural motif in medicinal chemistry, extensively documented for its diverse pharmacological properties. This bicyclic heterocyclic system consists of fused benzene and pyrimidinone rings, providing a versatile platform for molecular design. The 3-phenyl-substituted quinazolin-4-one derivative forms the foundational core of the hybrid molecule 3-phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one, strategically incorporated to capitalize on the established bioactivity profile of this scaffold .
Naturally occurring quinazolinones demonstrate remarkable structural diversity and biological significance. Febrifugine exhibits potent antimalarial properties, while vasicinone serves as a bronchodilator, and tryptanthrin displays notable anti-inflammatory activity . The synthetic expansion of this scaffold has yielded numerous clinically significant agents, including the epidermal growth factor receptor (EGFR) inhibitors erlotinib and gefitinib, which revolutionized targeted cancer therapy. Additional pharmaceutical agents derived from quinazolinone include the vascular endothelial growth factor receptor (VEGFR) inhibitor cediranib and the phosphoinositide 3-kinases inhibitor idelalisib [9]. These therapeutic successes underscore the pharmacophoric versatility of the quinazolinone core in interacting with diverse biological targets, particularly protein kinases involved in signal transduction pathways critical to cancer proliferation and survival.
The structural attributes of the quinazolinone scaffold facilitate critical binding interactions with biological targets. The nitrogen atoms (N1 and N3) and carbonyl oxygen at position 4 serve as hydrogen bond acceptors, while the aromatic system enables π-π stacking interactions with protein residues. Molecular modifications at positions 2, 3, and 6-8 significantly influence target specificity and binding affinity. Specifically, 3-phenyl substitution enhances planarity and hydrophobic interactions within enzyme binding pockets, a feature strategically retained in the hybrid molecule under examination [9]. Recent investigations demonstrate that quinazolinone derivatives bearing appropriate substituents exhibit potent dual inhibitory activity against both EGFR and VEGFR-2 kinases, addressing compensatory angiogenic pathways that often undermine single-target therapies. Compounds incorporating 1,2,3-triazole and glycoside moieties tethered to the quinazolinone core have demonstrated exceptional cytotoxicity profiles against human cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 2.90 to 8.10 micromolar in colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) models [9].
Table 1: Structural Features and Biological Activities of Representative Quinazolinone Derivatives
| Structural Feature | Biological Activity | Molecular Target | Potency Range (IC50) |
|---|---|---|---|
| 3-Phenyl substitution | Anticancer | EGFR/VEGFR-2 | 0.31–4.30 micromolar |
| Position 2 modification | Tyrosine kinase inhibition | EGFR | Low nanomolar range |
| 6,7-Dimethoxy substitution | Antifungal | Fungal cytochrome P450 | Variable |
| Triazole conjugation | Cytotoxic | Multiple kinases | 2.90–8.10 micromolar |
| Glycoside conjugation | Enhanced cellular uptake | Not specified | Improved potency 2–3 fold |
The hybridization strategy capitalizes on these established structure-activity relationships by preserving the 3-phenylquinazolin-4-one pharmacophore while introducing additional structural elements to broaden target interactions and optimize pharmacokinetic properties. The biological relevance of the quinazolinone nucleus extends beyond oncology, encompassing antimicrobial, antiviral, and anti-inflammatory applications, further validating its selection as the foundation for this hybrid molecule [6].
The 1-phenyltetrazol-5-yl component in the hybrid structure functions as a strategic bioisosteric replacement for carboxylic acid functionality, addressing critical limitations associated with the ionizable carboxyl group while preserving its favorable binding characteristics. Tetrazoles are nitrogen-rich heterocycles featuring a five-membered ring structure with four nitrogen atoms, with the 1,5-disubstituted variant specifically incorporated in this hybrid molecule [6] [8].
The bioisosteric relationship between tetrazole and carboxylate groups arises from their comparable acidity (pKa ~4.5 for tetrazole versus ~4.2 for carboxylic acids) and nearly identical topological dimensions. Both functionalities present similar anion dipole moments (approximately 70 Debye) and charge distributions at physiological pH, enabling analogous ionic and hydrogen bonding interactions with biological targets [6]. This electronic mimicry allows the tetrazole ring to engage with basic amino acid residues (lysine, arginine, histidine) within enzyme active sites, replicating the critical binding interactions typically mediated by carboxylate groups. However, the tetrazole moiety offers distinct advantages over carboxylic acids, including markedly enhanced metabolic stability against enzymatic degradation and superior membrane permeability due to reduced hydrogen bonding capacity [6]. These properties translate to improved oral bioavailability and extended plasma half-life for tetrazole-containing pharmaceuticals.
The specific incorporation of the 1-phenyltetrazol-5-yl configuration in the hybrid molecule enhances the π-conjugation system, potentially facilitating π-π stacking interactions with aromatic residues in target proteins. Molecular docking analyses of structurally analogous tetrazoloquinazoline derivatives demonstrate the ability of the tetrazole ring to form multiple polar contacts with kinase ATP-binding sites, including hydrogen bonds with backbone amide groups and water-mediated interactions with catalytic residues [6]. The 1-phenyl substitution further extends the hydrophobic surface area, promoting van der Waals contacts with non-polar regions of the binding pocket.
Table 2: Comparative Analysis of Carboxylic Acid versus Tetrazole Bioisostere
| Property | Carboxylic Acid | Tetrazole Bioisostere | Pharmacological Impact |
|---|---|---|---|
| pKa | ~4.2 | ~4.5 | Similar ionization state at physiological pH |
| Hydrogen bonding capacity | 2 H-bond acceptors | 3–4 H-bond acceptors | Enhanced binding affinity |
| Metabolic susceptibility | High (glucuronidation) | Low | Improved metabolic stability |
| Lipophilicity | Low (logP reduced) | Moderate | Enhanced membrane permeability |
| Steric volume | ~23 ų | ~35 ų | Increased hydrophobic interactions |
| Electronic distribution | Localized negative charge | Delocalized negative charge | Broader interaction possibilities |
In the context of kinase inhibition, which constitutes a primary therapeutic application for quinazolinone derivatives, the tetrazole moiety demonstrates particular utility. Tetrazole-containing compounds exhibit enhanced binding affinity for tyrosine kinases compared to their carboxylic acid counterparts, attributed to additional dipole-dipole interactions and superior charge delocalization within the ATP-binding pocket [6]. Research on tetrazolo[1,5-c]quinazoline-5-thione derivatives confirms significant anticancer activity against leukemia cell lines (CCRF-CEM, MOLT-4, HL60-TB), with the tetrazole component contributing to target engagement and cytotoxic potency [6].
The sulfanylmethyl (-SCH2-) linker bridging the quinazolinone and tetrazole pharmacophores serves as a critical structural element that profoundly influences the hybrid molecule's physicochemical properties and biological behavior. This methylene-thioether linkage represents a strategic design choice to optimize the molecule's pharmacokinetic profile while maintaining conformational flexibility necessary for simultaneous target engagement [5] [6].
The thioether linkage (-S-) within the -SCH2- spacer confers distinct advantages over conventional alkyl or ether linkers. Sulfur's moderate electronegativity (2.58 on Pauling scale) creates a weak dipole moment without introducing significant polarity, thereby enhancing membrane permeability. The covalent radius of sulfur (approximately 1.05 Å) provides sufficient bond length to span interaction sites while permitting rotational freedom around C-S bonds (rotation barrier ~2 kcal/mol). This conformational flexibility enables optimal spatial orientation of the quinazolinone and tetrazole pharmacophores for simultaneous binding interactions with target proteins [6].
The sulfanylmethyl linker significantly impacts the molecule's solubility profile. Thioethers exhibit greater hydrophilicity compared to methylene chains of equivalent length due to polarizability and hydrogen bond accepting capability. This enhanced solubility profile potentially improves aqueous dissolution rates, a critical factor in oral bioavailability. However, the linker's primary contribution to pharmacokinetic optimization manifests in metabolic stability. Unlike ester or amide linkages, the thioether bond demonstrates remarkable resistance to enzymatic hydrolysis by esterases, amidases, and proteases, thereby extending plasma half-life [6]. Sulfur oxidation represents a potential metabolic pathway, converting the thioether to sulfoxide or sulfone derivatives. While this metabolic transformation alters molecular polarity, it does not necessarily result in deactivation, as sulfoxide and sulfone metabolites may retain biological activity or exhibit modified target specificity.
Research on structurally analogous compounds featuring sulfanylmethyl linkers demonstrates their favorable pharmacokinetic properties. Tetrazolo[1,5-c]quinazoline-5-thione derivatives containing -SCH2- spacers exhibit enhanced cellular permeability compared to direct conjugated analogs, as evidenced by superior cytotoxicity profiles against various cancer cell lines [6]. The sulfanylmethyl linkage also facilitates efficient transport across biological membranes, as demonstrated by compounds bearing this linker exhibiting significant inhibition of bioluminescence in Photobacterium leiognathi Sh1, indicating effective bacterial cell penetration [6].
The methylene unit (-CH2-) adjacent to the sulfur atom further optimizes the spatial relationship between pharmacophores. This single-carbon spacer provides sufficient distance to minimize steric clashes between the quinazolinone and tetrazole moieties while maintaining electronic conjugation at manageable levels. Molecular modeling studies suggest that the -CH2S- linkage maintains an optimal inter-pharmacophore distance of approximately 5–7 Å, corresponding to the spatial separation frequently observed between functional binding sites in enzyme active pockets [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6